molecular formula C12H21N3O3S B7754339 Tert-butyl (2-(5-(isopropylthio)-1,3,4-oxadiazol-2-yl)ethyl)carbamate

Tert-butyl (2-(5-(isopropylthio)-1,3,4-oxadiazol-2-yl)ethyl)carbamate

Cat. No.: B7754339
M. Wt: 287.38 g/mol
InChI Key: LHJGJIHGXOOXMX-UHFFFAOYSA-N
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Description

Tert-butyl (2-(5-(isopropylthio)-1,3,4-oxadiazol-2-yl)ethyl)carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, an oxadiazole ring, and an isopropylthio substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2-(5-(isopropylthio)-1,3,4-oxadiazol-2-yl)ethyl)carbamate typically involves multiple steps. One common method includes the formation of the oxadiazole ring through the reaction of a hydrazide with carbon disulfide, followed by cyclization with an appropriate electrophile. The resulting oxadiazole intermediate is then reacted with tert-butyl chloroformate in the presence of a base to form the final carbamate product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom of the isopropylthio group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the carbamate group, leading to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamate group, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Employed in the development of new materials with specific properties.

Biology:

  • Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential use in drug development, particularly as a prodrug that can release active pharmaceutical ingredients under specific conditions.

Industry:

  • Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of tert-butyl (2-(5-(isopropylthio)-1,3,4-oxadiazol-2-yl)ethyl)carbamate involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The isopropylthio group may enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. The carbamate group can undergo hydrolysis, releasing active intermediates that exert biological effects.

Comparison with Similar Compounds

    Tert-butyl carbamate: A simpler carbamate with similar protective properties.

    Isopropylthio-substituted oxadiazoles: Compounds with similar structural features but different substituents on the oxadiazole ring.

    Other oxadiazole derivatives: Compounds with variations in the substituents on the oxadiazole ring, affecting their reactivity and applications.

Uniqueness: Tert-butyl (2-(5-(isopropylthio)-1,3,4-oxadiazol-2-yl)ethyl)carbamate is unique due to the combination of its structural features, which confer specific reactivity and potential applications. The presence of the isopropylthio group and the oxadiazole ring makes it distinct from other carbamates and oxadiazole derivatives, providing unique opportunities for its use in various fields.

Properties

IUPAC Name

tert-butyl N-[2-(5-propan-2-ylsulfanyl-1,3,4-oxadiazol-2-yl)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O3S/c1-8(2)19-11-15-14-9(17-11)6-7-13-10(16)18-12(3,4)5/h8H,6-7H2,1-5H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHJGJIHGXOOXMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NN=C(O1)CCNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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